Cas no 2229498-75-1 (tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate)

Tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate is a specialized organic compound featuring a tert-butyl carbamate group and a substituted pyridine moiety. Its key structural attributes include a reactive amino group and a chloro-methylpyridine unit, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, while the chloro and methyl substituents on the pyridine ring offer versatility for further functionalization. This compound is particularly useful in peptidomimetics and heterocyclic chemistry, where precise control over reactivity and selectivity is required. Its well-defined purity and consistent performance make it suitable for research and industrial applications.
tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate structure
2229498-75-1 structure
Product name:tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate
CAS No:2229498-75-1
MF:C14H22ClN3O2
Molecular Weight:299.796382427216
CID:6299614
PubChem ID:165797816

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate
    • 2229498-75-1
    • tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
    • EN300-1900115
    • インチ: 1S/C14H22ClN3O2/c1-9-5-10(6-12(15)18-9)11(7-16)8-17-13(19)20-14(2,3)4/h5-6,11H,7-8,16H2,1-4H3,(H,17,19)
    • InChIKey: DTCYOWYUFSDFQC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C)=N1)C(CN)CNC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 299.1400546g/mol
  • 同位素质量: 299.1400546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 320
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 77.2Ų

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1900115-10.0g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
10g
$6512.0 2023-06-01
Enamine
EN300-1900115-2.5g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
2.5g
$2969.0 2023-09-18
Enamine
EN300-1900115-1g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
1g
$1515.0 2023-09-18
Enamine
EN300-1900115-5g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
5g
$4391.0 2023-09-18
Enamine
EN300-1900115-0.05g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
0.05g
$1272.0 2023-09-18
Enamine
EN300-1900115-5.0g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
5g
$4391.0 2023-06-01
Enamine
EN300-1900115-0.5g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
0.5g
$1453.0 2023-09-18
Enamine
EN300-1900115-1.0g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
1g
$1515.0 2023-06-01
Enamine
EN300-1900115-0.1g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
0.1g
$1332.0 2023-09-18
Enamine
EN300-1900115-0.25g
tert-butyl N-[3-amino-2-(2-chloro-6-methylpyridin-4-yl)propyl]carbamate
2229498-75-1
0.25g
$1393.0 2023-09-18

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate 関連文献

tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229498-75-1 and Product Name: *tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate*

Compound with the CAS registry number 2229498-75-1 and the product name tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in pharmaceutical development and drug discovery. The detailed analysis of its chemical properties, synthesis pathways, and emerging research applications provides a comprehensive understanding of its significance in modern chemistry.

The molecular framework of this compound is intricately designed, featuring a combination of functional groups that contribute to its unique reactivity and biological activity. Specifically, the presence of a tert-butyl carbamate moiety at the N-3 position and a substituted pyridine ring at the 2-position introduces specific interactions that are crucial for its biological efficacy. The pyridine ring, particularly the one substituted with chlorine at the 2-position and a methyl group at the 6-position, enhances its binding affinity to various biological targets, making it a valuable scaffold for drug design.

In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their diverse pharmacological properties. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive molecules, including herbicides, insecticides, and pharmaceuticals. The compound in question, with its specific substitution pattern, exhibits promising characteristics that make it suitable for further exploration in medicinal chemistry.

The synthesis of tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps typically include the formation of the carbamate bond through reaction with a suitable carbodiimide derivative, followed by functional group transformations to introduce the pyridine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications, ensuring that the desired structural features are incorporated accurately.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic disorders and inflammatory conditions. For instance, studies have shown that modified pyridine derivatives can interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in pain signaling and inflammation. The tert-butyl carbamate group further enhances stability and bioavailability, making it an attractive candidate for drug development.

The role of computational chemistry in optimizing the structure and properties of this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities, identifying potential side effects, and designing analogs with improved pharmacological profiles. By leveraging computational methods such as molecular dynamics simulations and quantum mechanical calculations, researchers can gain insights into the interactions between this compound and biological targets at an atomic level. This approach has significantly accelerated the discovery process in drug development.

Emerging research also highlights the potential of this compound in combination therapies. The ability to design molecules that target multiple pathways simultaneously has become a cornerstone of modern medicine. By incorporating structural elements that enhance interactions with different biological targets, researchers aim to develop more effective treatments for complex diseases such as cancer and neurodegenerative disorders. The versatility of tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate makes it a promising candidate for such multidrug approaches.

The environmental impact of synthesizing and utilizing this compound is another critical consideration. Efforts are being made to develop sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being integrated into the synthesis process to ensure that environmental responsibility is maintained throughout drug development. This aligns with global initiatives aimed at promoting sustainable practices in chemical manufacturing.

In conclusion, compound with CAS No. 2229498-75-1 and product name tert-butyl N-3-amino-2-(2-chloro-6-methylpyridin-4-yl)propylcarbamate represents a significant advancement in chemical research with far-reaching implications for pharmaceutical development. Its complex molecular structure, versatile reactivity, and potential applications in addressing critical medical challenges underscore its importance in modern chemistry. As research continues to uncover new possibilities for this compound, it is poised to play an increasingly vital role in shaping the future of medicine.

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